Einecs 261-737-3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazolidine-2,5-dithione typically involves the reaction of thiourea with carbon disulfide under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 1,3,4-Thiadiazolidine-2,5-dithione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiadiazolidine derivatives.
Scientific Research Applications
1,3,4-Thiadiazolidine-2,5-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazolidine-2,5-dithione involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic centers .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Shares a similar core structure but lacks the dithione functionality.
1,2,4-Triazole: Another heterocyclic compound with similar applications but different reactivity.
Benzothiazole: Contains a sulfur and nitrogen heterocycle but with a benzene ring fused to it.
Uniqueness
1,3,4-Thiadiazolidine-2,5-dithione is unique due to its dithione functionality, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where strong interactions with metal ions or electrophilic centers are required .
Properties
CAS No. |
59404-75-0 |
---|---|
Molecular Formula |
C20H38N2O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
dodecyl 2-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H31NO2.C5H7NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;7-4-2-1-3(6-4)5(8)9/h14H,3-13,16H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
SUYMVTQKEZOUKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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